(2,6-dimethylmorpholin-4-yl)(10H-phenothiazin-10-yl)methanone
Overview
Description
(2,6-dimethylmorpholin-4-yl)(10H-phenothiazin-10-yl)methanone is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antihistaminic agents. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-dimethylmorpholin-4-yl)(10H-phenothiazin-10-yl)methanone typically involves the reaction of phenothiazine with 2,6-dimethyl-4-morpholinecarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures that the final product meets the required specifications for pharmaceutical or research applications.
Chemical Reactions Analysis
Types of Reactions
(2,6-dimethylmorpholin-4-yl)(10H-phenothiazin-10-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a functional group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the phenothiazine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted phenothiazine derivatives with new functional groups attached.
Scientific Research Applications
(2,6-dimethylmorpholin-4-yl)(10H-phenothiazin-10-yl)methanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders and as an antihistaminic agent.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of (2,6-dimethylmorpholin-4-yl)(10H-phenothiazin-10-yl)methanone involves its interaction with specific molecular targets in the body. The compound is known to bind to dopamine receptors in the brain, which helps in modulating neurotransmitter activity. This interaction is crucial for its antipsychotic effects. Additionally, the compound may interact with histamine receptors, contributing to its antihistaminic properties. The exact pathways and molecular targets involved in these actions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic agent.
Promethazine: A phenothiazine derivative with antihistaminic properties.
Thioridazine: A phenothiazine derivative used in the treatment of psychiatric disorders.
Uniqueness
(2,6-dimethylmorpholin-4-yl)(10H-phenothiazin-10-yl)methanone is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. The presence of the 2,6-dimethyl-4-morpholinyl group may influence its binding affinity to receptors and its overall pharmacokinetic profile.
Properties
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-phenothiazin-10-ylmethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-13-11-20(12-14(2)23-13)19(22)21-15-7-3-5-9-17(15)24-18-10-6-4-8-16(18)21/h3-10,13-14H,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAYKHLEMQYGQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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